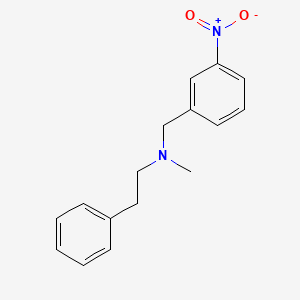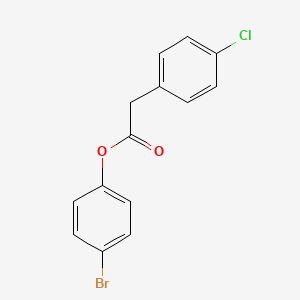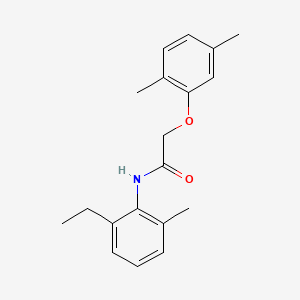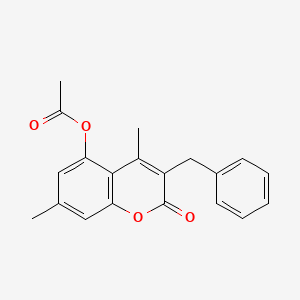![molecular formula C16H17NO4S B5699299 phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)
phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate, also known as PMG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMG is a glycine derivative that is commonly used in organic synthesis, but its uses extend beyond that. In
科学的研究の応用
Phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate has been found to have a wide range of applications in scientific research. One of its most notable uses is in the development of new drugs and pharmaceuticals. This compound is a versatile building block that can be used to synthesize a variety of compounds with potential therapeutic properties. For example, this compound has been used to create inhibitors of protein kinases, which are enzymes that play a critical role in cell signaling and are often overactive in cancer cells. By inhibiting these enzymes, this compound-derived compounds could potentially be used to treat cancer and other diseases.
This compound has also been used in the development of new materials. It can be incorporated into polymer chains to create materials with unique properties, such as improved mechanical strength or thermal stability. Additionally, this compound has been used in the synthesis of liquid crystals, which have applications in displays, sensors, and other electronic devices.
作用機序
The mechanism of action of phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. For example, this compound-derived compounds have been shown to inhibit the activity of protein kinases, as mentioned earlier. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound could potentially be used to treat neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory experiments, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been found to have antioxidant activity, which could make it useful in the treatment of diseases caused by oxidative stress, such as Parkinson's disease.
実験室実験の利点と制限
One advantage of using phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate in lab experiments is its versatility. As mentioned earlier, this compound can be used to synthesize a wide range of compounds with potential therapeutic properties. Additionally, this compound is relatively easy to synthesize in large quantities, which makes it a cost-effective option for researchers.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound itself is not toxic, some of the compounds derived from it may be. Therefore, researchers must take precautions when handling this compound and its derivatives to ensure that they are not exposed to harmful substances.
将来の方向性
There are many potential future directions for research involving phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is the development of new drugs and pharmaceuticals based on this compound-derived compounds. Researchers could also explore the use of this compound in the development of new materials with unique properties.
Another potential area of research is the study of this compound's effects on the microbiome. Recent research has shown that the microbiome, which consists of the microorganisms that live in and on our bodies, plays a critical role in our health. This compound may have an impact on the microbiome, and further research in this area could lead to new insights into the relationship between the microbiome and human health.
Conclusion
This compound, or this compound, is a versatile compound with a wide range of potential applications in scientific research. Its synthesis method has been optimized over time, and it has been found to have applications in the development of new drugs, materials, and more. While its mechanism of action is not fully understood, this compound has been found to have anti-inflammatory, analgesic, and antioxidant properties, among others. However, researchers must take precautions when handling this compound and its derivatives due to their potential toxicity. There are many potential future directions for research involving this compound, and further studies in this area could lead to new insights into its uses and potential benefits.
合成法
Phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate can be synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with N-methylglycine followed by the addition of phenylmagnesium bromide. The resulting product is then treated with hydrochloric acid to yield this compound. This synthesis method has been optimized and improved over time, and it has become a reliable and efficient way to produce this compound in large quantities.
特性
IUPAC Name |
phenyl 2-[methyl-(4-methylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-8-10-15(11-9-13)22(19,20)17(2)12-16(18)21-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAMGGUPTGLUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)




![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)



![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)
